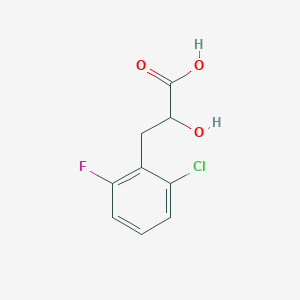

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid

Descripción

Chemical Identity and Nomenclature

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid represents a well-defined organic compound characterized by its systematic nomenclature that precisely describes its molecular architecture. The compound is officially registered under Chemical Abstracts Service number 1181561-52-3, providing a unique identifier for this specific molecular entity in chemical databases and literature. According to International Union of Pure and Applied Chemistry naming conventions, the compound's systematic name accurately reflects the presence of both halogen substituents on the aromatic ring and the hydroxylated propanoic acid chain.

The molecular formula C9H8ClFO3 indicates the compound contains nine carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, and three oxygen atoms, resulting in a molecular weight of 218.61 grams per mole. The structural representation through Simplified Molecular-Input Line-Entry System notation is expressed as O=C(O)C(O)CC1=C(F)C=CC=C1Cl, which provides a standardized method for describing the compound's connectivity and stereochemistry. This nomenclature system ensures precise identification and communication among researchers working with this compound across various scientific disciplines.

The compound's classification falls within multiple chemical categories, including halogenated aromatic compounds, hydroxylated carboxylic acids, and substituted phenylpropanoic acids. The presence of both electron-withdrawing halogen substituents and the hydroxylated carboxylic acid functionality creates a complex electronic environment that influences the compound's chemical behavior and potential applications in synthetic transformations.

Structural Features: Halogenated Phenyl Ring and Hydroxypropanoic Acid Backbone

The molecular architecture of this compound consists of two primary structural components that work synergistically to define its chemical properties and reactivity patterns. The aromatic portion features a benzene ring substituted with chlorine at the 2-position and fluorine at the 6-position, creating a unique halogenation pattern that significantly influences the compound's electronic distribution and reactivity. This specific arrangement of halogens on the aromatic ring creates both steric and electronic effects that can be exploited in various chemical transformations and potential biological interactions.

The halogenated phenyl ring system exhibits distinctive electronic properties due to the presence of both chlorine and fluorine substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, while chlorine contributes additional electron-withdrawing character with moderate resonance donation. The positioning of these halogens in a 2,6-relationship creates a symmetrical electronic environment that affects the aromatic ring's reactivity toward electrophilic and nucleophilic substitution reactions.

The hydroxypropanoic acid backbone provides the compound with both hydrophilic and hydrophobic characteristics. The carboxylic acid group contributes to water solubility and enables various chemical modifications through esterification, amidation, and other carboxyl-based reactions. The secondary hydroxyl group at the 2-position of the propanoic acid chain introduces additional complexity, as it can participate in hydrogen bonding, serve as a site for further functionalization, and contribute to the compound's overall polarity and solubility profile.

Table 1: Structural Analysis of this compound

| Structural Component | Feature | Chemical Significance |

|---|---|---|

| Aromatic Ring | 2-Chloro-6-fluorophenyl | Electron-withdrawing halogen pattern |

| Aliphatic Chain | Hydroxypropanoic acid | Bifunctional reactive backbone |

| Molecular Formula | C9H8ClFO3 | Balanced hydrophilic-lipophilic properties |

| Molecular Weight | 218.61 g/mol | Suitable for pharmaceutical applications |

| Functional Groups | Carboxyl, hydroxyl, halogenated aromatic | Multiple reaction sites available |

The three-dimensional conformation of the molecule is influenced by the rotational freedom around the bond connecting the aromatic ring to the propanoic acid chain. This conformational flexibility allows the compound to adopt various spatial arrangements that may be important for its interactions with biological targets or its behavior in different chemical environments. The presence of the hydroxyl group introduces additional conformational considerations due to potential intramolecular hydrogen bonding interactions.

Historical Context and Discovery Pathways

The development of this compound emerged from broader research efforts focused on synthesizing 3-aryl-2-hydroxy propanoic acid derivatives for pharmaceutical applications. Historical patent literature indicates that systematic approaches to preparing such compounds have been developed since the early 2000s, with researchers recognizing the importance of halogenated aromatic substituents in modifying the biological and chemical properties of hydroxypropanoic acid derivatives. The specific combination of chlorine and fluorine substituents in the 2,6-positions represents a targeted approach to optimize both synthetic accessibility and desired molecular properties.

Research pathways leading to this compound's discovery involved systematic exploration of halogenation patterns on phenylpropanoic acid scaffolds. Early synthetic approaches focused on developing efficient routes from commercially available starting materials, particularly utilizing tyrosine derivatives and epoxide-based methodologies to construct the hydroxypropanoic acid backbone with high stereochemical control. The patent literature describes processes achieving enantiomeric excesses in the range of 97-99 percent, indicating the advanced state of synthetic methodology development for this class of compounds.

The compound's emergence as a research target reflects the growing understanding of structure-activity relationships in halogenated aromatic systems. The specific choice of 2-chloro-6-fluorophenyl substitution pattern likely resulted from systematic medicinal chemistry efforts aimed at optimizing properties such as metabolic stability, binding affinity, and pharmacokinetic behavior. Historical precedent suggests that the incorporation of fluorine atoms in pharmaceutical compounds often enhances their biological activity and metabolic stability, while chlorine substituents can modulate lipophilicity and binding interactions.

Industrial production methods for related compounds indicate that scalable synthetic routes have been developed utilizing starting materials such as benzyl glycidyl ether, which can be transformed through multi-step processes to yield the desired hydroxypropanoic acid derivatives with high purity and yield. The documentation of overall yields in the range of 40-45 percent for similar compounds suggests that practical synthetic methodologies have been established for accessing this structural class. The availability of the compound from multiple commercial suppliers with purities exceeding 95 percent indicates successful translation of research methodologies to industrial-scale production.

Propiedades

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDHYXRNPRMLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Epoxide Ring Opening Route

A common synthetic route for hydroxy acids involves the ring opening of an epoxide intermediate derived from the corresponding substituted styrene or phenylpropene derivative. For 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid, the epoxide intermediate would be 2-(2-chloro-6-fluorophenyl)oxirane.

- Step 1: Synthesis of the epoxide intermediate by epoxidation of the corresponding alkene using peracids (e.g., m-CPBA).

- Step 2: Ring opening of the epoxide with nucleophiles such as cyanide or hydroxide ions to introduce the hydroxy and carboxyl functionalities.

- Step 3: Hydrolysis of the intermediate nitrile or ester to yield the hydroxypropanoic acid.

This method allows stereochemical control and high regioselectivity, which is critical for obtaining the desired 2-hydroxy substitution.

Oxidation of Precursor Alcohols or Aldehydes

Another approach involves the oxidation of this compound precursors such as the corresponding alcohol or aldehyde derivatives.

- Reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or neutral conditions.

- Process: The oxidation converts the primary or secondary alcohol to the corresponding acid while preserving the hydroxy group at the 2-position.

- Considerations: Reaction conditions must be optimized to prevent over-oxidation or degradation of the aromatic ring.

Ester Hydrolysis and Acidification

In many synthetic schemes, the hydroxypropanoic acid is obtained by hydrolysis of the corresponding ester.

- Starting material: Methyl or ethyl esters of this compound.

- Hydrolysis conditions: Treatment with aqueous sodium hydroxide or potassium hydroxide at elevated temperatures (e.g., 90–100°C) for 1–2 hours.

- Acidification: After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the free acid.

- Isolation: The product is isolated by filtration, washing, and drying.

This method is widely used due to its operational simplicity and high yields.

Catalytic and Solvent Effects

- Catalysts: Use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) can improve reaction rates and yields.

- Trialkyl phosphites have been reported as cost-effective substitutes for triphenylphosphine in related synthetic steps, reducing environmental impact and raw material costs.

- Temperature control: Mild reaction temperatures (e.g., 40–100°C) are preferred to maintain product stability and avoid side reactions.

Comparative Data Table of Preparation Conditions

| Method | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Epoxide ring opening | m-CPBA epoxidation, nucleophilic ring opening | 0–50°C | 2–4 hours | 80–90 | Allows stereochemical control |

| Oxidation of alcohols | KMnO4 or CrO3, acidic/neutral medium | Room temp to 60°C | 1–3 hours | 75–85 | Requires careful control to avoid over-oxidation |

| Ester hydrolysis | NaOH or KOH in water, acidification with HCl | 90–100°C | 1–2 hours | 90–95 | High yield, operationally simple |

| Catalytic phosphite use | Trialkyl phosphite in DMF/DMSO/NMP | 60–100°C | 2–4 hours | >94 | Industrially favorable, cost-effective |

Research Findings and Industrial Relevance

- The use of trialkyl phosphite catalysts has been shown to reduce reaction times by over 4 hours compared to traditional methods and improve yields to above 94%, making it suitable for industrial scale-up.

- Hydrolysis of esters under alkaline conditions followed by acidification is a robust and scalable method, frequently used in pharmaceutical intermediate synthesis, yielding products with over 90% purity and yield.

- Epoxide ring opening methods provide access to stereochemically pure products, which is crucial for bioactive compound synthesis, although they may require more complex reaction setups.

- The choice of solvent and catalyst significantly impacts the reaction efficiency and environmental footprint, with polar aprotic solvents and phosphite catalysts offering advantages in industrial processes.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

CFA serves as a crucial building block in synthetic organic chemistry. It is utilized for:

- Synthesis of Complex Molecules : CFA can be transformed into more complex structures through various chemical reactions including oxidation, reduction, and substitution reactions. This property makes it valuable for developing new chemical entities.

- Mechanistic Studies : Researchers use CFA to study reaction mechanisms, particularly in the context of organoboron compounds and their interactions with biological targets.

Biology

CFA's derivatives have been explored for their potential biological activities:

- Antimicrobial Activity : CFA exhibits significant inhibitory effects against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that CFA could be a lead compound for developing new antimicrobial agents.

- Anti-inflammatory Properties : Studies indicate that CFA can reduce inflammation by decreasing pro-inflammatory cytokines such as TNF-α and IL-6 in animal models. This suggests its potential therapeutic use in inflammatory diseases.

Medicine

Ongoing research is investigating CFA's role as a pharmaceutical intermediate or active ingredient:

- Therapeutic Applications : Its ability to modulate biochemical pathways positions CFA as a candidate for drug development targeting various diseases, including infections and inflammatory disorders.

Industrial Applications

CFA is also utilized in industrial settings:

- Material Development : The compound is explored for creating new materials with specific properties beneficial for various applications.

- Chemical Processes : Its unique reactivity allows for the optimization of chemical processes in industrial synthesis.

Case Study on Antimicrobial Efficacy

In a controlled study assessing CFA's effects on Staphylococcus aureus biofilms, researchers found that treatment with CFA not only inhibited bacterial growth but also disrupted biofilm formation. This highlights its potential utility in treating chronic infections where biofilm formation is a significant challenge.

Case Study on Inflammation

A study investigating the anti-inflammatory effects of CFA in a rat model of arthritis revealed that CFA treatment resulted in reduced joint swelling and pain scores compared to control groups. These results underscore its therapeutic potential in managing inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The hydroxypropanoic acid moiety may also play a role in its biological activity by participating in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

3-[(2,6-Difluoro-3-nitrophenyl)formamido]-2-hydroxypropanoic acid

- Structure: Differs by replacing the chloro substituent with a second fluorine atom and introducing a nitro group at the 3-position of the phenyl ring. The backbone includes a formamido group instead of a direct phenyl-propanoic acid linkage.

- The difluoro substitution may alter steric interactions compared to the chloro-fluoro combination .

| Property | Target Compound | 3-[(2,6-Difluoro-3-nitrophenyl)formamido]-2-hydroxypropanoic Acid |

|---|---|---|

| Molecular Formula | C₉H₇ClFNO₃ | C₁₀H₈F₂N₂O₆ |

| Key Functional Groups | -COOH, -OH, Cl, F | -COOH, -OH, F, NO₂, -NHCO- |

| Potential Reactivity | Moderate (Cl/F meta effects) | High (NO₂ group) |

Backbone Modifications: Cinnamic Acid vs. Propanoic Acid

2-Chloro-6-fluorocinnamic Acid

- Structure: Features an α,β-unsaturated (acrylic acid) backbone instead of the saturated propanoic acid.

- Implications :

| Property | Target Compound | 2-Chloro-6-fluorocinnamic Acid |

|---|---|---|

| Backbone | Saturated propanoic acid | α,β-unsaturated acrylic acid |

| Conjugation | Limited | Extended (C=C-COOH) |

| Likely Melting Point | Higher (H-bonding) | Lower (planar packing) |

Functional Group Additions

3-(2-Chloro-6-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic Acid

- Structure: Incorporates a bulky Fmoc-protected amino group at the 2-position instead of hydroxyl.

- Implications :

Crystallographic and Hydrogen-Bonding Analysis

However, related compounds, such as 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one (), demonstrate how substituents influence packing. The thienyl group in this analog participates in C–H···O interactions, while the carbonyl group engages in strong hydrogen bonds. For the target compound, the hydroxyl and carboxylic acid groups likely form intermolecular O–H···O bonds, creating a robust hydrogen-bonding network. Graph-set analysis () would classify these interactions as D (donor) and A (acceptor) motifs, critical for stability in the solid state.

Actividad Biológica

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid (CFA) is an organic compound that has garnered significant attention in various scientific fields, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of CFA, detailing its mechanisms of action, biochemical pathways, and applications in research and medicine.

Chemical Structure and Properties

CFA is characterized by a chloro and fluoro substituent on a phenyl ring, alongside a hydroxypropanoic acid moiety. Its molecular formula is C₉H₈ClF O₃, and it has a molecular weight of approximately 222.60 g/mol. The presence of halogen atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of CFA is primarily attributed to its interaction with various enzymes and biochemical pathways:

- Enzyme Interaction : CFA is known to target enzymes involved in the tyrosine degradation pathway, which is crucial for amino acid metabolism. It may form covalent bonds with these enzymes, altering their activity.

- Cell Signaling : Similar compounds have demonstrated the ability to modulate cell signaling pathways, influencing processes such as cell proliferation and differentiation.

Biochemical Pathways

CFA's involvement in biochemical pathways includes:

- Metabolic Pathways : It interacts with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to either the activation or inhibition of metabolic processes.

- Cellular Effects : In vitro studies indicate that CFA influences cellular functions by modulating gene expression and metabolic activity.

Research Findings

Recent studies have highlighted the potential applications of CFA in various fields:

Antimicrobial Activity

CFA has been evaluated for its antimicrobial properties. In laboratory settings, it exhibited significant inhibitory activity against several bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that CFA could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, CFA has shown promise in reducing inflammation. Studies conducted on animal models demonstrated that administration of CFA led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study involving CFA's effect on Staphylococcus aureus biofilms, researchers found that treatment with CFA not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its utility in treating chronic infections .

- Case Study on Inflammation : A study investigating the anti-inflammatory effects of CFA in a rat model of arthritis revealed that CFA treatment resulted in reduced joint swelling and pain scores compared to control groups, highlighting its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. A plausible route is the alkylation of a fluorophenyl precursor using bromoacetaldehyde diethyl acetal, followed by hydrolysis to introduce the hydroxy group (as seen in analogous compounds) . Optimization requires controlling reaction temperature (0–6°C for halogen stability ) and using catalysts like boron trifluoride etherate for cyclization . Purification via recrystallization (e.g., from ethanol/water mixtures) ensures high yields. Monitor intermediates using TLC and confirm regioselectivity via -NMR to avoid positional isomerism .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- Mass Spectrometry (MS) : Confirm molecular weight (expected , ~218.6 g/mol) and detect impurities using high-resolution MS .

- NMR Spectroscopy : Use - and -NMR to verify the hydroxy group (δ ~4.8 ppm, broad) and aromatic substituents (δ ~7.2–7.5 ppm for chloro/fluorophenyl) .

- Elemental Analysis : Validate %C, %H, and %Cl/F to ±0.3% deviation .

Q. What crystallographic methods are suitable for determining its solid-state structure?

Q. How should stability and degradation studies be designed for this compound?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stability : Heat samples to 40–60°C for 4 weeks; monitor via HPLC for degradation products (e.g., oxidation to ketone derivatives) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes using UV-Vis spectroscopy .

- Store at 0–6°C in amber vials to minimize hydrolysis .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

- Apply PART and ISOR restraints to refine occupancies of overlapping sites.

- Validate with R-factor convergence (<5% difference between and ) .

- Cross-check with DFT-calculated electrostatic potentials to identify plausible hydrogen-bonding networks .

Q. What strategies elucidate hydrogen-bonding networks in crystalline forms?

- Methodological Answer :

- Perform graph-set analysis (Etter’s formalism) to categorize motifs (e.g., for dimeric carboxylic acids) .

- Use Mercury’s topology tools to map intermolecular interactions.

- Compare with similar structures (e.g., 3-(4-hydroxyphenyl)lactate, CAS 306-23-0 ) to identify conserved motifs.

Q. How can bioactivity assays differentiate between enantiomers or positional isomers?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

- Enzyme Inhibition Assays : Test against target enzymes (e.g., β-lactamases, given structural similarity to flucloxacillin’s chloro-fluorophenyl group ). Use IC values to compare stereospecific activity.

- Molecular Docking : Simulate binding poses with AutoDock Vina to rationalize activity differences .

Q. What are the challenges in designing multi-step syntheses using this compound as a synthon?

- Methodological Answer :

- Protection/Deprotection : Shield the hydroxy group with TBSCl (-butyldimethylsilyl chloride) during coupling reactions .

- Regioselectivity : Use directing groups (e.g., boronic acids) to functionalize the aryl ring without displacing halogens .

- Monitor reaction pathways with in-situ IR to detect intermediates .

Q. How can researchers address discrepancies in spectroscopic data during structure validation?

- Methodological Answer :

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Compare experimental IR spectra (e.g., O-H stretch at ~2500–3300 cm) with computational (DFT) predictions .

- Reconcile mass spectral fragments with proposed breakdown pathways using software like MassFrontier .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.